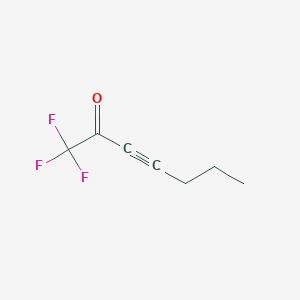
1,1,1-Trifluoro-3-heptyne-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CGP42112 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues . The exact synthetic route and reaction conditions are proprietary and not widely disclosed in the public domain. Industrial production methods likely involve large-scale peptide synthesis techniques, which are optimized for yield and purity .
Chemical Reactions Analysis
CGP42112 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGP42112 has a wide range of scientific research applications:
Neuroprotection: It has been shown to protect neurons from ischemic injury and reduce neuroinflammation.
Cardiovascular Health: CGP42112 plays a role in modulating blood pressure and improving cardiac function.
Anti-inflammatory Effects: It mitigates oxidative stress and inflammatory responses in astrocytes.
Research Tool: CGP42112 is used as a tool to study the angiotensin II type 2 receptor and its associated signaling pathways.
Mechanism of Action
CGP42112 exerts its effects by selectively binding to the angiotensin II type 2 receptor . This binding activates protein phosphatase-2A, which in turn inhibits the activation of nuclear factor kappa B and reduces the production of reactive oxygen species . These actions collectively contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
CGP42112 is unique in its high selectivity for the angiotensin II type 2 receptor . Similar compounds include:
Compound 21: Another angiotensin II type 2 receptor agonist with neuroprotective effects.
Angiotensin III: A peptide that also interacts with the angiotensin II type 2 receptor but has different efficacy and potency.
CGP42112 stands out due to its well-documented efficacy and extensive research history .
Properties
CAS No. |
105439-84-7 |
|---|---|
Molecular Formula |
C7H7F3O |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
1,1,1-trifluorohept-3-yn-2-one |
InChI |
InChI=1S/C7H7F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-3H2,1H3 |
InChI Key |
KFEXTGQZUJMQBG-UHFFFAOYSA-N |
SMILES |
CCCC#CC(=O)C(F)(F)F |
Canonical SMILES |
CCCC#CC(=O)C(F)(F)F |
Synonyms |
3-Heptyn-2-one, 1,1,1-trifluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
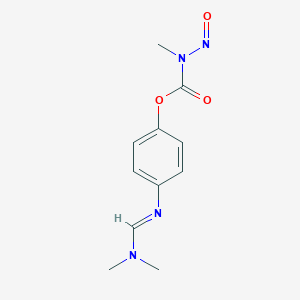
![[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate](/img/structure/B26578.png)
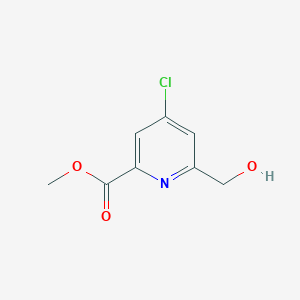
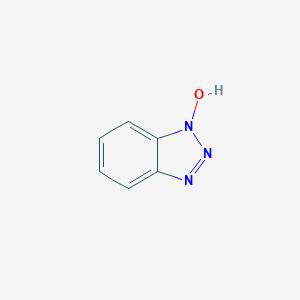
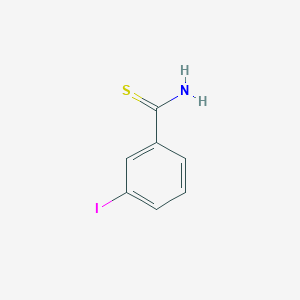
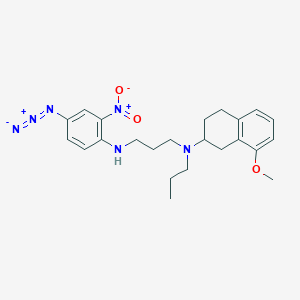
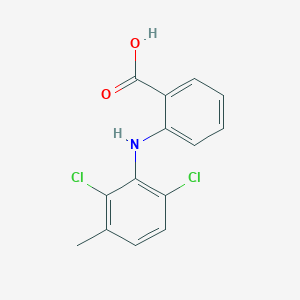
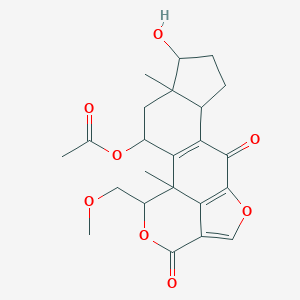
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
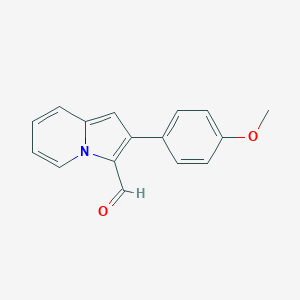

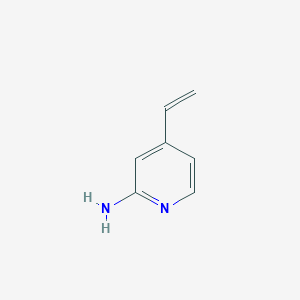
![2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B26619.png)
